molecular formula C21H17NO4 B12687337 Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)- CAS No. 220168-39-8

Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-

Cat. No.: B12687337
CAS No.: 220168-39-8
M. Wt: 347.4 g/mol
InChI Key: CWFVZMIGLFGLCL-UHFFFAOYSA-N
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Description

Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of benzoyloxy and phenylmethoxy groups attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)- typically involves the following steps:

    Formation of Benzoyloxy Group: This can be achieved by reacting benzoic acid with an appropriate alcohol in the presence of a dehydrating agent.

    Formation of Phenylmethoxy Group: This step involves the reaction of benzyl alcohol with a suitable reagent to form the phenylmethoxy group.

    Coupling Reaction: The final step involves coupling the benzoyloxy and phenylmethoxy groups with the benzamide core under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzoyloxy and phenylmethoxy groups.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: Substitution reactions can occur at the aromatic rings, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-: has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N-(Benzoyloxy)benzamide: Lacks the phenylmethoxy group.

    N-(Phenylmethoxy)benzamide: Lacks the benzoyloxy group.

Uniqueness

    Benzamide, N-(benzoyloxy)-N-(phenylmethoxy)-: is unique due to the presence of both benzoyloxy and phenylmethoxy groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

220168-39-8

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] benzoate

InChI

InChI=1S/C21H17NO4/c23-20(18-12-6-2-7-13-18)22(25-16-17-10-4-1-5-11-17)26-21(24)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

CWFVZMIGLFGLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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